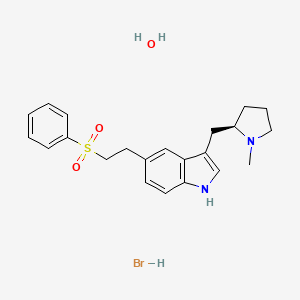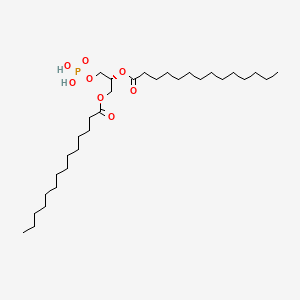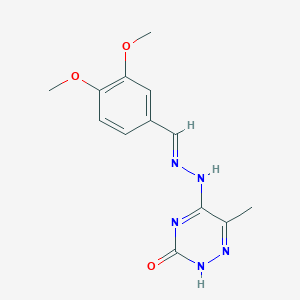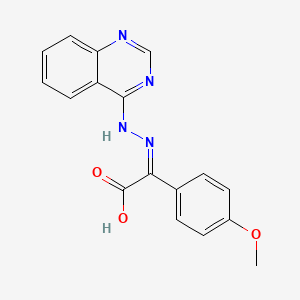![molecular formula C31H33N3O2 B1240812 3-(Diphenylmethylene)-1-[4-(4-phenyl-1-piperazinyl)butyl]pyrrolidine-2,5-dione](/img/structure/B1240812.png)
3-(Diphenylmethylene)-1-[4-(4-phenyl-1-piperazinyl)butyl]pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(diphenylmethylene)-1-[4-(4-phenyl-1-piperazinyl)butyl]pyrrolidine-2,5-dione is a diarylmethane.
Scientific Research Applications
Absorption and Fluorescence Properties
A study by Lun̆ák et al. (2011) explored the absorption and fluorescence spectra of soluble derivatives of 3,6-diphenyl-2,5-dihydro-pyrrolo[3,4-c]pyrrole-1,4-dione. These compounds exhibited small solvatochromism of absorption and moderate positive solvatochromism of fluorescence, especially when substituted by strong electron-donating piperidino substituents. Their fluorescence in polycrystalline solid-state covered a wide range in the visible and near-infrared region, suggesting potential applications in optical materials and sensors (Lun̆ák et al., 2011).
Synthesis and Lipophilicity
Rybka et al. (2017) described the synthesis of a new series of 1,3-substituted pyrrolidine-2,5-dione derivatives, with potential for diverse applications. Their study focused on the lipophilicity of these synthesized compounds, which is a critical factor in determining their potential for various biomedical and chemical applications (Rybka et al., 2017).
Anticonvulsant Properties
Kamiński et al. (2013) synthesized new derivatives of 3-phenyl-3-methyl- and 3,3-dimethyl-pyrrolidine-2,5-diones and evaluated their anticonvulsant activity. This research demonstrated the potential therapeutic applications of these compounds in treating seizures (Kamiński et al., 2013).
Photoluminescent Properties
Beyerlein and Tieke (2000) synthesized π-conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) units, demonstrating their strong photoluminescence and potential for use in electronic applications (Beyerlein & Tieke, 2000).
Structural Studies
Singh and Vijayan (1977) conducted structural studies on phenylbutazone and its complex with piperazine, providing insights into molecular geometry and interactions relevant to biological activity and drug design (Singh & Vijayan, 1977).
properties
Product Name |
3-(Diphenylmethylene)-1-[4-(4-phenyl-1-piperazinyl)butyl]pyrrolidine-2,5-dione |
|---|---|
Molecular Formula |
C31H33N3O2 |
Molecular Weight |
479.6 g/mol |
IUPAC Name |
3-benzhydrylidene-1-[4-(4-phenylpiperazin-1-yl)butyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C31H33N3O2/c35-29-24-28(30(25-12-4-1-5-13-25)26-14-6-2-7-15-26)31(36)34(29)19-11-10-18-32-20-22-33(23-21-32)27-16-8-3-9-17-27/h1-9,12-17H,10-11,18-24H2 |
InChI Key |
QFESFPVBIJPECI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCCN2C(=O)CC(=C(C3=CC=CC=C3)C4=CC=CC=C4)C2=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 2-{[(E)-(4,4-dimethyl-2,6-dioxocyclohexyl)methylidene]amino}-5-methylthiophene-3-carboxylate](/img/structure/B1240729.png)


![N-{3-[4-(2-Isopropoxy-phenyl)-piperazin-1-yl]-propyl}-2-(2-oxo-piperidin-1-yl)-acetamide](/img/structure/B1240732.png)
![3-(6,11-Dihydro-dibenzo[b,e]oxepin-2-yl)-N-hydroxy-N-methyl-propionamide](/img/structure/B1240735.png)

![[5-methoxy-4-[2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] N-methylcarbamate](/img/structure/B1240739.png)


![(1S,4S,9S,10S,13S,14R)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,9]hexadecane](/img/structure/B1240746.png)


![N-[(E)-pyridin-4-ylmethylideneamino]-3-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]benzamide](/img/structure/B1240754.png)
